

# A Technical Guide to the Spectroscopic Profile of 5-Benzyl-2-furoic Acid

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## Compound of Interest

Compound Name: 5-Benzyl-2-furoic acid

Cat. No.: B157852

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of **5-Benzyl-2-furoic acid**. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its predicted Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section integrates theoretical principles with practical experimental considerations to offer a robust understanding of the molecule's spectroscopic signature.

## Molecular Structure and Properties

**5-Benzyl-2-furoic acid** (CAS No. 1917-16-4) is a derivative of 2-furoic acid, featuring a benzyl substituent at the 5-position of the furan ring.[1] This substitution significantly influences the molecule's electronic environment and, consequently, its spectroscopic properties.

Molecular Formula:  $\text{C}_{12}\text{H}_{10}\text{O}_3$  Molecular Weight: 202.21 g/mol [1]

The structure combines the aromaticity of both the furan and benzene rings with the functionality of a carboxylic acid, making it a molecule of interest in medicinal chemistry and materials science.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of publicly available experimental spectra for **5-**

**Benzyl-2-furoic acid**, the following data are predicted based on established principles of NMR spectroscopy and analysis of structurally related compounds, including 2-furoic acid.<sup>[2]</sup><sup>[3]</sup>

## Predicted $^1\text{H}$ NMR (Proton NMR) Data

The predicted  $^1\text{H}$  NMR spectrum of **5-Benzyl-2-furoic acid** is expected to exhibit distinct signals corresponding to the protons of the furan ring, the benzyl group, and the carboxylic acid. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Multiplicity	Integration	Assignment	Rationale
~11.0 - 13.0	Singlet (broad)	1H	-COOH	The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift.
~7.20 - 7.40	Multiplet	5H	Phenyl-H	Protons of the monosubstituted benzene ring will appear as a complex multiplet in this region.
~7.15	Doublet	1H	H-3	The proton at position 3 of the furan ring is expected to be a doublet due to coupling with H-4.
~6.30	Doublet	1H	H-4	The proton at position 4 of the furan ring is expected to be a doublet due to coupling with H-3.
~4.10	Singlet	2H	-CH <sub>2</sub> -	The benzylic methylene protons are expected to be a singlet as they

have no adjacent protons.

## Predicted $^{13}\text{C}$ NMR (Carbon-13 NMR) Data

The predicted  $^{13}\text{C}$  NMR spectrum provides insights into the carbon skeleton of **5-Benzyl-2-furoic acid**.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Assignment	Rationale
~160.0	C=O (Carboxylic Acid)	The carbonyl carbon of the carboxylic acid is highly deshielded.
~158.0	C-5 (Furan)	The furan carbon bearing the benzyl group is expected at a high chemical shift.
~146.0	C-2 (Furan)	The furan carbon attached to the carboxylic acid.
~137.0	C-ipso (Phenyl)	The quaternary carbon of the benzene ring attached to the methylene group.
~129.0	C-ortho/meta (Phenyl)	Aromatic carbons of the benzene ring.
~128.5	C-para (Phenyl)	Aromatic carbon of the benzene ring.
~127.0	C-ortho/meta (Phenyl)	Aromatic carbons of the benzene ring.
~118.0	C-3 (Furan)	Furan ring carbon.
~112.0	C-4 (Furan)	Furan ring carbon.
~36.0	-CH <sub>2</sub> -	The benzylic methylene carbon.

## Experimental Protocol for NMR Spectroscopy

### Sample Preparation:

- Accurately weigh 5-10 mg of **5-Benzyl-2-furoic acid** for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- Add a small amount of TMS as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

### Instrumentation and Data Acquisition:

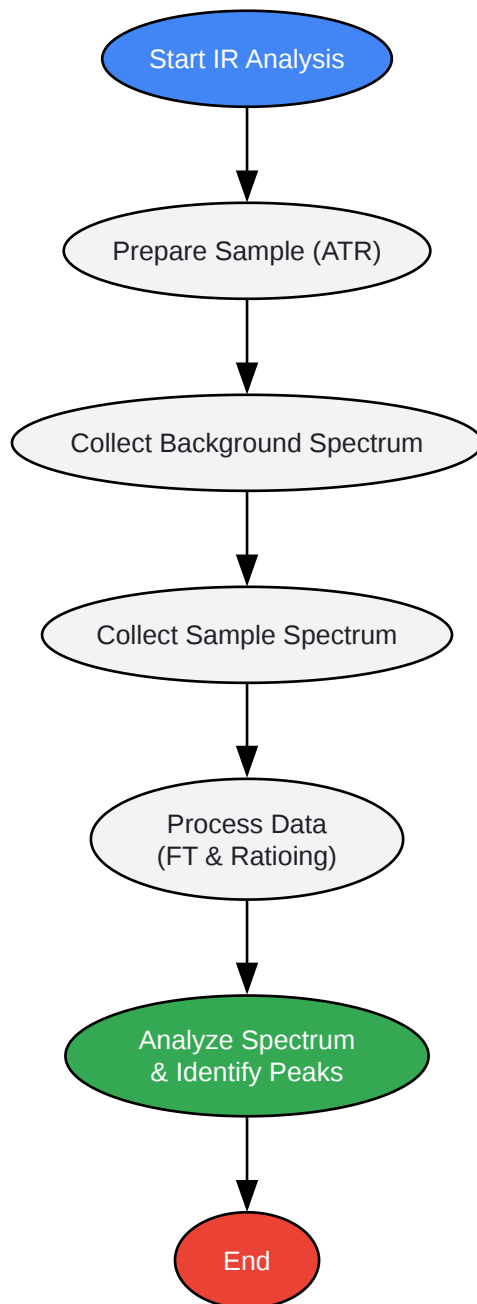
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- $^1\text{H}$  NMR Parameters:
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 16-32 scans for a good signal-to-noise ratio.
  - Relaxation delay: 1-2 seconds.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Number of scans: 1024 or more scans may be necessary due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation delay: 2-5 seconds.

### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## NMR Spectroscopy Workflow



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Caption: Logical flow for IR data acquisition and analysis.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

### Predicted Mass Spectrum Data

- **Molecular Ion ( $M^{+\bullet}$ ):** The molecular ion peak is expected at  $m/z = 202$ , corresponding to the molecular weight of **5-Benzyl-2-furoic acid**.
- **Key Fragmentation Pathways:**
  - **Loss of  $-OH$  ( $m/z = 185$ ):** Fragmentation of the carboxylic acid group can lead to the loss of a hydroxyl radical.
  - **Loss of  $-COOH$  ( $m/z = 157$ ):** Decarboxylation can result in the loss of the entire carboxylic acid group.
  - **Benzylic Cleavage ( $m/z = 91$ ):** Cleavage of the bond between the furan ring and the methylene group would generate the stable tropylium cation. This is expected to be a prominent peak.
  - **Cleavage of the Benzyl Group ( $m/z = 111$ ):** Loss of the benzyl radical would leave a furoic acid fragment.

### Experimental Protocol for Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

- Prepare a dilute solution of **5-Benzyl-2-furoic acid** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- A small amount of a modifier like formic acid or ammonium hydroxide may be added to promote ionization.

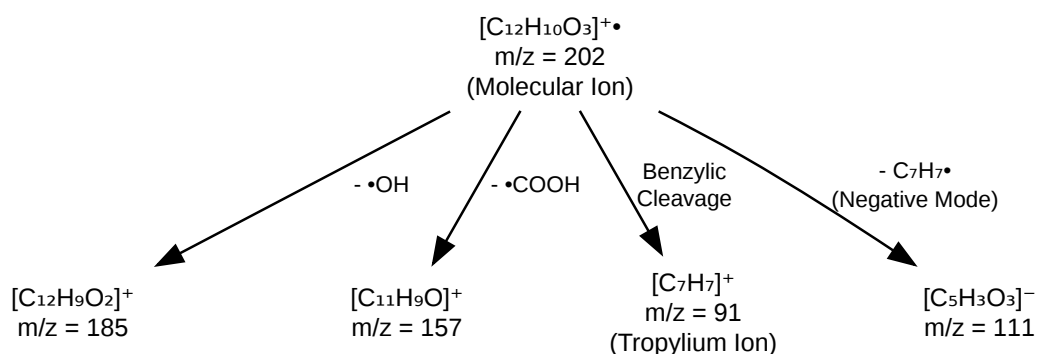
### Instrumentation and Data Acquisition:

- **Mass Spectrometer:** A mass spectrometer equipped with an ESI source is commonly used for this type of compound.
- **Ionization Mode:** Both positive and negative ion modes should be tested to determine which provides a better signal. For a carboxylic acid, negative ion mode ( $[M-H]^-$ ) is often effective.
- **Mass Range:** Scan a mass range that includes the expected molecular weight (e.g.,  $m/z$  50-500).

### Data Analysis:

- Identify the molecular ion peak to confirm the molecular weight.
- Analyze the fragmentation pattern to deduce the structure of the major fragment ions. This information helps to confirm the overall structure of the molecule.

## Mass Spectrometry Fragmentation Pathway



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Caption: Predicted major fragmentation pathways for **5-Benzyl-2-furoic acid**.

## Conclusion

This technical guide provides a detailed spectroscopic profile of **5-Benzyl-2-furoic acid** based on well-established principles and data from related compounds. The predicted  $^1H$  NMR,  $^{13}C$



NMR, IR, and MS data, along with the provided experimental protocols, offer a comprehensive resource for the identification and characterization of this compound in a research and development setting. While predicted data is a powerful tool, experimental verification is always recommended for definitive structural confirmation.

## References

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